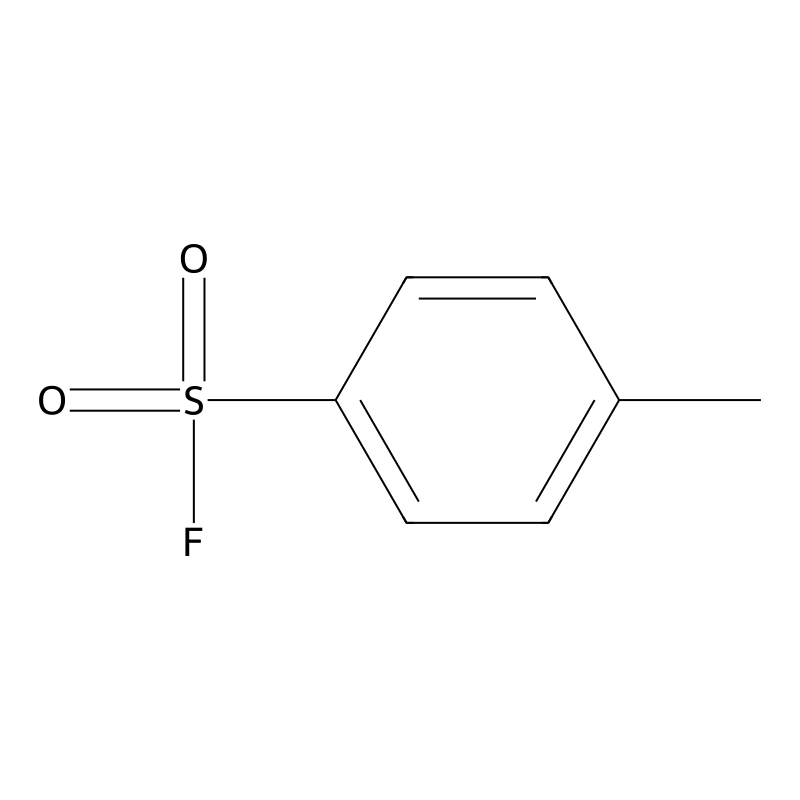

4-methylbenzenesulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Enzyme Inhibitor:

- p-TSF is a well-known serine protease inhibitor. It acts by covalently modifying the serine residue in the active site of serine proteases, rendering them inactive. This property makes it a valuable tool for studying the function of serine proteases in various biological processes. [Source: PubChem, National Institutes of Health ""]

Studying Biological Processes:

- Due to its ability to inhibit serine proteases, p-TSF has been used in numerous studies to investigate various biological processes, including:

- Signal transduction: Serine proteases play a crucial role in signal transduction pathways, and p-TSF can be used to identify the involvement of these enzymes in specific signaling events. [Source: ScienceDirect ""]

- Cell death: Serine proteases are involved in various cell death pathways, and p-TSF can be used to elucidate their role in these processes. [Source: National Center for Biotechnology Information ""]

- Neurodegenerative diseases: Serine proteases have been implicated in the pathogenesis of several neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. p-TSF is being explored as a potential therapeutic agent for these diseases by targeting the relevant serine proteases. [Source: National Center for Biotechnology Information ""]

Other Applications:

- p-TSF has also been used in other scientific research applications, such as:

- Isolation and characterization of proteins: p-TSF can be used to inhibit unwanted proteolytic activity during protein isolation and purification procedures. [Source: Journal of Biological Chemistry ""]

- Study of DNA replication: p-TSF can be used to inhibit certain DNA polymerases, which are enzymes involved in DNA replication. [Source: National Institutes of Health ""]

4-Methylbenzenesulfonyl fluoride, also known as p-toluenesulfonyl fluoride, is an organic compound with the molecular formula C₇H₇FO₂S. It is a colorless to pale yellow solid that is soluble in organic solvents. This compound features a sulfonyl fluoride functional group attached to a methyl-substituted aromatic ring, making it an important reagent in organic synthesis and medicinal chemistry.

p-TSF is a corrosive and toxic compound. It can cause irritation and burns to the skin, eyes, and respiratory tract upon contact or inhalation. It is also a lachrymator, meaning it induces tear production.

Safety precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling p-TSF.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Dispose of waste according to proper regulations.

Data:

- The median lethal dose (LD50) for p-TSF in rats is reported to be 100 mg/kg (oral).

The biological activity of 4-methylbenzenesulfonyl fluoride has been explored in the context of its use as a pharmacological tool. It is known to inhibit serine proteases, which are enzymes that play critical roles in various biological processes. This inhibition can be leveraged in drug discovery and development to target specific pathways involved in diseases such as cancer and inflammation .

Several methods exist for synthesizing 4-methylbenzenesulfonyl fluoride:

- One-Pot Synthesis: A transition-metal-free method involves the reaction of sodium 4-methylbenzenesulfonate with cyanuric chloride and potassium hydrogen fluoride under specific conditions, yielding high purity and good yields .

- From Sulfonyl Chlorides: Another approach includes converting 4-methylbenzenesulfonyl chloride into its fluoride counterpart using sulfuryl fluoride as a fluoride source .

- General Reaction Conditions: The reactions typically require solvents like acetonitrile or acetone and may utilize phase transfer catalysts to enhance yields .

4-Methylbenzenesulfonyl fluoride finds applications in:

- Organic Synthesis: Used as a sulfonylating agent for the preparation of sulfonamides and sulfones.

- Pharmaceutical Development: Acts as an inhibitor for serine proteases in drug design.

- Click Chemistry: Its unique structure allows it to participate in sulfur(VI) fluoride exchange reactions, facilitating the development of new chemical entities .

Studies have indicated that 4-methylbenzenesulfonyl fluoride interacts effectively with various nucleophiles, leading to the formation of sulfonamides. Its behavior in visible-light-mediated reactions has highlighted its utility in late-stage functionalization processes, showcasing its versatility as a reagent in synthetic chemistry .

Several compounds share structural similarities with 4-methylbenzenesulfonyl fluoride. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzene sulfonyl chloride | C₆H₅SO₂Cl | More reactive than the corresponding fluoride |

| 4-Chlorobenzenesulfonyl fluoride | C₇H₆ClO₂S | Exhibits different reactivity patterns |

| 4-Fluorobenzenesulfonyl chloride | C₇H₆FClO₂S | Useful for fluorination reactions |

| 4-(Trifluoromethyl)benzenesulfonyl fluoride | C₈H₄F₃O₂S | Increased lipophilicity and potential biological activity |

Uniqueness

The uniqueness of 4-methylbenzenesulfonyl fluoride lies in its balance between reactivity and stability, making it suitable for various synthetic applications without excessive side reactions. Its ability to act as both a sulfonylating agent and an inhibitor of specific enzymes further distinguishes it from other similar compounds.

4-Methylbenzenesulfonyl fluoride exhibits well-defined crystalline characteristics that contribute to its chemical stability and reactivity profile [1]. The compound crystallizes as a white to light yellow powder or crystalline solid at room temperature, demonstrating a stable crystalline lattice structure [1] [3]. The molecular geometry features a sulfonyl fluoride functional group attached to a methyl-substituted benzene ring, with the fluorine atom bonding directly to the sulfur center [3].

The solid-state structure is characterized by a density ranging from 1.276 to 1.3 grams per cubic centimeter, indicating a relatively compact molecular packing arrangement [3] [4]. The refractive index of 1.503 provides insight into the optical properties and electronic density distribution within the crystalline matrix [4]. X-ray diffraction studies of related sulfonamide derivatives synthesized from 4-methylbenzenesulfonyl chloride have revealed orthorhombic space group characteristics with specific cell parameters, suggesting similar structural motifs may be present in the fluoride analog [7].

The crystalline form exhibits moisture sensitivity, requiring storage under inert gas conditions to maintain structural integrity [1]. This sensitivity indicates that the crystal lattice may contain sites vulnerable to hydrolytic attack, particularly around the sulfonyl fluoride moiety [1].

| Property | Value | Reference |

|---|---|---|

| Physical State (20°C) | Solid | [1] |

| Appearance | White to light yellow powder/crystal | [1] [3] |

| Density (g/cm³) | 1.276-1.3 | [3] [4] |

| Refractive Index | 1.503 | [4] |

| Crystal Stability | Moisture sensitive | [1] |

Thermochemical Profile: Melting and Boiling Point Behavior

The thermal properties of 4-methylbenzenesulfonyl fluoride demonstrate characteristic behavior consistent with aromatic sulfonyl fluoride compounds [1] [4]. The melting point has been consistently reported across multiple sources as ranging from 40.0 to 44.0 degrees Celsius, with the most frequently cited value being 42 degrees Celsius [1] [19] [20]. This relatively low melting point indicates moderate intermolecular forces within the crystalline lattice structure [1].

The boiling point behavior exhibits pressure-dependent characteristics typical of organic compounds with moderate molecular weight [4] [22]. At standard atmospheric pressure (760 millimeters of mercury), the compound boils at 233.0 degrees Celsius [4]. Under reduced pressure conditions of 16 millimeters of mercury, the boiling point decreases significantly to 112 degrees Celsius, demonstrating the expected inverse relationship between pressure and boiling temperature [3] [22].

The flash point of 105.6 to 106 degrees Celsius provides important information about the thermal stability and volatility characteristics of the compound [1] [4] [19]. The relatively high flash point compared to the melting point indicates substantial thermal stability over a wide temperature range before reaching conditions that could support combustion [1] [4].

| Thermal Property | Temperature (°C) | Pressure Conditions | Reference |

|---|---|---|---|

| Melting Point | 40-44 | Atmospheric | [1] [3] [4] [19] [20] |

| Boiling Point | 233.0 ± 0.0 | 760 mmHg | [4] |

| Boiling Point | 112 | 16 mmHg | [3] [22] |

| Flash Point | 105.6-106 | Atmospheric | [1] [4] [19] [20] |

Solubility Parameters in Diverse Solvent Systems

The solubility characteristics of 4-methylbenzenesulfonyl fluoride reflect the compound's amphiphilic nature, combining hydrophobic aromatic character with polar sulfonyl fluoride functionality [2] [5]. In aqueous systems, the compound undergoes hydrolysis rather than simple dissolution, indicating chemical reactivity with water molecules that precludes stable aqueous solutions [4] [5] [22].

Organic solvent systems demonstrate significantly different solubility profiles [2]. The compound exhibits high solubility in dimethyl sulfoxide, methanol, and acetonitrile, indicating favorable interactions with polar aprotic and protic organic solvents [2]. This solubility pattern suggests that the polar sulfonyl fluoride group dominates the solvation behavior despite the presence of the hydrophobic aromatic ring system [2].

The limited water solubility combined with good organic solvent solubility creates specific handling requirements for synthetic applications [2]. The hydrolytic instability in aqueous environments necessitates careful selection of reaction conditions and solvent systems for chemical transformations [2] [5]. The favorable solubility in polar organic solvents enables efficient purification and characterization procedures using standard organic chemistry techniques [2].

| Solvent System | Solubility Behavior | Stability | Reference |

|---|---|---|---|

| Water | Hydrolyzes | Unstable | [4] [5] [22] |

| Dimethyl Sulfoxide | High solubility | Stable | [2] |

| Methanol | High solubility | Stable | [2] |

| Acetonitrile | High solubility | Stable | [2] |

Spectroscopic Fingerprints: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Patterns

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of 4-methylbenzenesulfonyl fluoride in deuterated chloroform reveals characteristic aromatic and aliphatic signal patterns [8] [9] [10]. The aromatic protons appear as two distinct doublets at 7.92 parts per million (coupling constant 8.3 hertz, 2 hydrogen atoms) and 7.44 parts per million (coupling constant 8.3 hertz, 2 hydrogen atoms), indicating the para-substitution pattern on the benzene ring [8] [9]. The methyl group protons appear as a singlet at 2.48 parts per million (3 hydrogen atoms), characteristic of an aromatic methyl substituent [9] [10].

Carbon-13 nuclear magnetic resonance analysis provides detailed information about the carbon framework [8] [9] [10]. The spectrum displays signals at 147.2, 130.2, 130.0, 128.5, and 21.9 parts per million, corresponding to the various aromatic carbon environments and the methyl carbon [8] [9]. The chemical shift pattern confirms the para-disubstituted benzene ring structure with the expected electronic effects of both the methyl and sulfonyl fluoride substituents [8] [9].

Fluorine-19 nuclear magnetic resonance spectroscopy shows a characteristic signal at 66.5 parts per million, which is typical for sulfonyl fluoride functional groups [8] [9] [10]. This chemical shift position reflects the highly deshielded nature of the fluorine atom due to the electron-withdrawing effects of the sulfonyl group [8] [9].

Infrared Spectroscopy and Mass Spectrometry

Infrared spectroscopic analysis reveals key vibrational frequencies characteristic of the functional groups present in 4-methylbenzenesulfonyl fluoride [13]. The spectrum displays bands corresponding to carbon-hydrogen stretching vibrations, sulfur-oxygen double bond stretching, sulfur-fluorine stretching, and aromatic carbon-carbon stretching modes [13]. The specific frequencies provide fingerprint identification for the compound and confirm the presence of the sulfonyl fluoride moiety [13].

Mass spectrometric analysis using electron ionization conditions produces a molecular ion peak at mass-to-charge ratio 174, corresponding to the molecular weight of the compound [23]. High-resolution mass spectrometry provides an exact mass determination of 174.0151 for the molecular formula carbon-7 hydrogen-7 fluorine-1 oxygen-2 sulfur-1 [23].

| Spectroscopic Method | Key Signals/Peaks | Assignment | Reference |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | 7.92 (d, 2H), 7.44 (d, 2H), 2.48 (s, 3H) | Aromatic and methyl protons | [8] [9] [10] |

| ¹³C Nuclear Magnetic Resonance | 147.2, 130.2, 130.0, 128.5, 21.9 | Carbon framework | [8] [9] [10] |

| ¹⁹F Nuclear Magnetic Resonance | 66.5 | Sulfonyl fluoride | [8] [9] [10] |

| Mass Spectrometry | 174 (molecular ion) | Molecular weight | [23] |

Computational Chemistry Insights: Molecular Orbital Calculations

Computational chemistry studies of 4-methylbenzenesulfonyl fluoride and related sulfonyl fluoride compounds provide valuable insights into electronic structure and molecular orbital characteristics [14] [15]. Density functional theory calculations reveal the electronic distribution within the molecule, particularly focusing on the frontier molecular orbitals that govern chemical reactivity [14] [15].

The highest occupied molecular orbital exhibits significant electron density localized on the aromatic ring system and the oxygen atoms of the sulfonyl group [14]. This distribution reflects the electron-donating character of the methyl substituent and the electron-withdrawing nature of the sulfonyl fluoride moiety [14]. The lowest unoccupied molecular orbital shows substantial contribution from the sulfur-fluorine bond region, indicating this area as a primary site for nucleophilic attack [14] [15].

Molecular orbital calculations demonstrate the polarization effects within the sulfonyl fluoride functional group [15]. The sulfur-fluorine bond exhibits significant ionic character, with the fluorine atom bearing substantial negative charge density [15]. This electronic arrangement explains the high reactivity of the sulfonyl fluoride group toward nucleophilic substitution reactions [15].

The computational studies also reveal the influence of the para-methyl substituent on the overall electronic structure [14] [15]. The methyl group provides electron density to the aromatic ring through inductive and hyperconjugative effects, which modulates the electrophilicity of the sulfonyl fluoride center [14]. These electronic effects contribute to the specific reactivity profile observed for this compound compared to unsubstituted benzenesulfonyl fluoride [15].

XLogP3

LogP

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (90.7%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant